molecular formula C22H23NO4 B8233442 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid

Cat. No.: B8233442
M. Wt: 365.4 g/mol
InChI Key: CWDITQNWNTYNAJ-FQEVSTJZSA-N
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Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid (CAS: 87720-55-6) is a fluorinated amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.40 g/mol . It is primarily used in life sciences research, particularly in peptide synthesis, due to the Fmoc group’s stability under basic conditions. The compound is stored at 2–8°C in a dry environment to prevent hydrolysis . Its hazard profile includes warnings for skin/eye irritation (H315, H319), respiratory irritation (H335), and oral toxicity (H302) .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDITQNWNTYNAJ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Enone: The protected amino acid is then subjected to a reaction with an appropriate aldehyde or ketone to form the enone structure. This step often involves the use of a strong base like sodium hydride.

    Final Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the Fmoc-protected amino acid using automated peptide synthesizers.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid is primarily linked to its structural features that allow it to interact with biological targets. Compounds with similar structures have been shown to exhibit various activities, including:

  • Antimicrobial Activity : Studies indicate that modifications in amino acid derivatives can enhance antimicrobial properties against Gram-positive bacteria. The fluorenyl group may contribute to increased hydrophobic interactions with bacterial membranes.
  • Anti-inflammatory Effects : Research has shown that compounds similar to this one can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Potential Therapeutic Applications

Given its unique structural attributes and biological activities, this compound holds promise for various therapeutic applications:

  • Drug Development : Its ability to interact with specific biological pathways positions it as a candidate for developing new therapeutic agents targeting microbial infections and inflammatory conditions.
  • Peptide Synthesis : The compound's properties make it suitable for use in peptide synthesis, where it can serve as a building block for creating complex peptides with enhanced stability and bioactivity .
  • Research Tool : As a versatile compound, it can be utilized in biochemical research to study protein interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid involves:

    Molecular Targets: The compound targets specific amino acid residues in peptides and proteins.

    Pathways Involved: It participates in pathways related to peptide bond formation and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-Enantiomer

The (R)-enantiomer, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpent-4-enoic acid (CAS: 917099-00-4), shares the same molecular formula (C₂₁H₂₁NO₄) and weight (351.40 g/mol) as the target compound but differs in stereochemistry . Key distinctions include:

  • Storage: No specific storage conditions are provided for the (R)-form, unlike the (S)-enantiomer, which requires refrigeration .

Substituent Variants

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic Acid (CAS: 288617-71-0)
  • Structure: Differs by a methyl group on the 2-position instead of the methylamino group.
  • Properties: Same molecular weight (351.40 g/mol) and formula (C₂₁H₂₁NO₄) as the target compound .
  • Application: Used in life sciences research but lacks the methylamino group, which may alter reactivity in peptide coupling .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS: 2044710-58-7)
  • Structure: Replaces the 4-methylpent-4-enoic acid chain with a 4-methoxy-4-oxobutanoic acid group.
  • Properties: Molecular formula C₂₁H₂₁NO₆, weight 383.40 g/mol, and higher oxygen content .
  • Hazards : Classified for acute toxicity (oral, dermal, inhalation; Category 4) and requires similar storage conditions .

Chain Length and Functional Group Variants

Fmoc-Allylglycine Derivatives (e.g., CAS: 146549-21-5)
  • Structure: Features a pent-4-enoic acid chain instead of 4-methylpent-4-enoic acid.
  • Impact : Altered chain length and branching may affect solubility and peptide backbone flexibility .
Homologs with Extended Chains (e.g., Hept-6-enoic, Dec-9-enoic Acids)
  • Examples: CAS 288617-73-2 (hept-6-enoic) and 288617-75-4 (dec-9-enoic acid) .

Research and Application Context

  • Peptide Synthesis : The target compound’s Fmoc group enables solid-phase peptide synthesis (SPPS), similar to analogs like Fmoc-L-photo-methionine (CAS: 945859-89-2) .
  • Chiral Specificity: The (S)-enantiomer is likely preferred in synthesizing biologically active peptides, as L-amino acids dominate natural systems .
  • Safety Considerations : The target’s hazard profile aligns with other Fmoc-protected compounds (e.g., H302, H315), emphasizing the need for proper handling .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid is a complex organic compound with notable biological activity. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.45 g/mol
  • CAS Number : 193887-45-5

The structure features a fluorenyl group, which is known for its ability to interact with various biological targets, enhancing the compound's binding affinity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety enhances binding affinity, while the carbamate group can hydrolyze to release active components that modulate enzyme or receptor activity, leading to desired biological effects .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds with fluorenyl structures have been shown to possess antimicrobial properties against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .
  • Anticancer Activity : Some derivatives demonstrate antiproliferative effects, acting as inhibitors of type I topoisomerase, which is crucial in cancer therapy .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Data Table of Biological Activity

Compound Name Structural Features Biological Activity
This compoundFluorenyl group with methoxycarbonyl and amine functionalitiesAntimicrobial, anticancer
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dionePyrrolidine derivative with fluorenyl moietyInhibits Mycobacterium tuberculosis
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesVarious substituents on fluorenesAntimicrobial against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various fluorenone derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Some derivatives exhibited comparable efficacy to standard antibiotics at concentrations as low as 100 µg/mL .
  • Antiproliferative Activity : Research on 2,7-diamidofluorenones found that certain compounds demonstrated significant antiproliferative effects against cancer cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like (S)-2-(...) can inhibit critical enzymes involved in bacterial fatty acid biosynthesis, providing a pathway for novel antibiotic development .

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